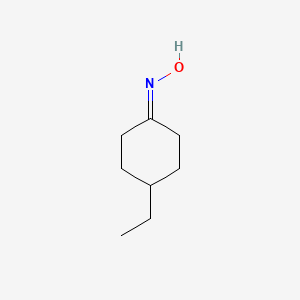
4-Ethylcyclohexanone oxime
描述
4-Ethylcyclohexanone oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from 4-ethylcyclohexanone, a ketone, through the formation of an oxime. Oximes are known for their stability and are often used as intermediates in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: 4-Ethylcyclohexanone oxime can be synthesized through the reaction of 4-ethylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours until the oxime is formed.
Industrial Production Methods: On an industrial scale, the production of oximes often involves the use of catalysts to enhance the reaction efficiency. For example, the ammoximation process, which involves the reaction of a ketone with ammonia and hydrogen peroxide in the presence of a titanium silicalite catalyst, can be employed. This method is advantageous due to its high yield and selectivity .
化学反应分析
Types of Reactions: 4-Ethylcyclohexanone oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime can be oxidized to form nitriles.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products:
Oxidation: Nitriles.
Reduction: Amines.
Substitution: Various substituted oximes depending on the reagents used
科学研究应用
4-Ethylcyclohexanone oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Oximes are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Some oximes are used as antidotes for poisoning by organophosphates.
Industry: Oximes are used in the production of polymers, such as nylon, through processes like the Beckmann rearrangement .
作用机制
The mechanism of action of 4-ethylcyclohexanone oxime involves its ability to form stable complexes with various substrates. In biological systems, oximes can reactivate enzymes that have been inhibited by organophosphates by binding to the active site and displacing the inhibitor. This reactivation process is crucial in the treatment of poisoning by nerve agents .
相似化合物的比较
Cyclohexanone oxime: Similar in structure but lacks the ethyl group.
4-Methylcyclohexanone oxime: Similar but has a methyl group instead of an ethyl group.
Cyclohexanone oxime ethers: These compounds have an ether group attached to the oxime.
Uniqueness: 4-Ethylcyclohexanone oxime is unique due to the presence of the ethyl group, which can influence its reactivity and the types of reactions it undergoes.
属性
IUPAC Name |
N-(4-ethylcyclohexylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-7-3-5-8(9-10)6-4-7/h7,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVASDVOMMPVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(=NO)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















